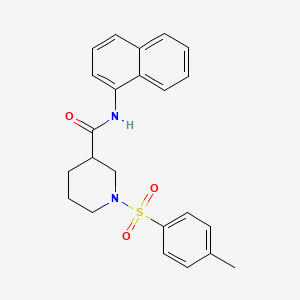

N-(naphthalen-1-yl)-1-tosylpiperidine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(naphthalen-1-yl)-1-tosylpiperidine-3-carboxamide” is a complex organic compound. It contains a naphthalene moiety, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings . The compound also features a piperidine ring, which is a heterocyclic organic compound, and a tosyl group, which is a sulfonyl group attached to a toluene ring .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to analyze the structure .Chemical Reactions Analysis

The reactivity of this compound would depend on the functional groups present and their arrangement within the molecule. For example, the naphthalene moiety might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include melting point, boiling point, solubility, and stability .Wissenschaftliche Forschungsanwendungen

Synthesis and Properties

N-(naphthalen-1-yl)-1-tosylpiperidine-3-carboxamide is part of a broader class of compounds with significant relevance in scientific research, especially in the realm of naphthalene diimides (NDIs). NDIs, including derivatives related to N-(naphthalen-1-yl)-1-tosylpiperidine-3-carboxamide, have been extensively studied for their diverse applications across various fields of science and technology. NDIs have found applications in supramolecular chemistry, sensors, host-guest complexes, ion-channels, gelators for sensing aromatic systems, catalysis, DNA intercalations for medicinal applications, artificial photosynthesis, and solar cell technology (Kobaisi et al., 2016). These compounds' synthetic routes and procedures have been innovatively developed to enhance their utility in these areas, demonstrating their critical role in advancing scientific research.

Applications in Material and Supramolecular Science

The chemistry of naphthalene diimides, closely related to the structure of N-(naphthalen-1-yl)-1-tosylpiperidine-3-carboxamide, showcases their significant role in material and supramolecular science. Their electronic and spectroscopic properties make them ideal for applications in conducting thin films, molecular sensors, energy and electron transfer systems, and host-guest chemistry, including applications in nanotubes, molecular wires, and ligand-gated ion channels (Bhosale et al., 2008). The exploration of core-substituted NDIs further highlights their potential in photophysical applications and artificial photosynthesis.

Colorimetric Sensing of Fluoride Anions

One of the remarkable applications of NDI derivatives involves the development of colorimetric sensors for fluoride anion detection. A study demonstrated that certain N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives exhibit significant color transition in response to fluoride ions, attributable to a deprotonation-enhanced intramolecular charge transfer mechanism. This finding opens avenues for the practical application of NDI derivatives in environmental monitoring and analytical chemistry (Younes et al., 2020).

Wirkmechanismus

Target of Action

Similar compounds have been found to interact with various cellular components, affecting their function .

Mode of Action

It’s known that similar compounds can interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

N-(naphthalen-1-yl)-1-tosylpiperidine-3-carboxamide may affect several biochemical pathways. For instance, similar compounds have been found to influence cell wall glucan decomposition and metabolism, cell membrane synthesis, metabolism, composition, organic hydroxyl compounds, oxidoreductase activity, and transition metal ion binding . .

Result of Action

Similar compounds have been found to cause changes in cellular morphology, such as hyphal swelling, uneven thickness, fractures, deformities, and increased hyphal surface warts .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(4-methylphenyl)sulfonyl-N-naphthalen-1-ylpiperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O3S/c1-17-11-13-20(14-12-17)29(27,28)25-15-5-8-19(16-25)23(26)24-22-10-4-7-18-6-2-3-9-21(18)22/h2-4,6-7,9-14,19H,5,8,15-16H2,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COJBHRXUMJWCLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NC3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(naphthalen-1-yl)-1-tosylpiperidine-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H,2H,3H,4H-benzo[h]isoquinoline hydrochloride](/img/structure/B2421004.png)

![7-(3,4-dimethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2421005.png)

![2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-propylacetamide](/img/structure/B2421006.png)

![(NE)-N-[(4-methoxy-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B2421013.png)

![2-(4-chlorobenzamido)-N-(furan-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2421014.png)

![2-Chloro-N-[2,2,2-trifluoro-1-(1,3,5-trimethylpyrazol-4-yl)ethyl]acetamide](/img/structure/B2421021.png)

![2-[(3S)-2-Oxopyrrolidin-3-yl]acetic acid;hydrochloride](/img/structure/B2421022.png)

![ethyl 2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate](/img/structure/B2421023.png)

![N-(2,6-difluorophenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide](/img/structure/B2421024.png)